molecular formula C11H13NO3 B14860800 Methyl 3-acetyl-5-(aminomethyl)benzoate

Methyl 3-acetyl-5-(aminomethyl)benzoate

Cat. No.: B14860800
M. Wt: 207.23 g/mol
InChI Key: LZGLYOMIIBLUOO-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-5-(aminomethyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, an acetyl group at the 3-position, and an aminomethyl substituent at the 5-position of the benzene ring. This compound combines functionalities that influence its physicochemical properties and reactivity, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 3-acetyl-5-(aminomethyl)benzoate

InChI

InChI=1S/C11H13NO3/c1-7(13)9-3-8(6-12)4-10(5-9)11(14)15-2/h3-5H,6,12H2,1-2H3

InChI Key

LZGLYOMIIBLUOO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)CN)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-5-(aminomethyl)benzoate typically involves the esterification of 3-acetyl-5-(aminomethyl)benzoic acid with methanol. One common method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides a convenient and efficient route to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-5-(aminomethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the aminomethyl group under basic conditions.

Major Products

    Oxidation: Formation of 3-acetyl-5-(carboxymethyl)benzoic acid.

    Reduction: Formation of 3-(hydroxymethyl)-5-(aminomethyl)benzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-acetyl-5-(aminomethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-5-(aminomethyl)benzoate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The acetyl group may undergo metabolic transformations, affecting the compound’s activity and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-acetyl-5-(aminomethyl)benzoate with analogous methyl benzoate derivatives, focusing on substituent effects, synthesis strategies, and applications.

Structural and Functional Group Comparisons
Compound Substituents Molecular Formula Key Properties
This compound 3-acetyl, 5-aminomethyl, methyl ester C₁₂H₁₅NO₄ Polar due to acetyl and aminomethyl groups; potential for hydrogen bonding
Methyl 3-amino-5-nitrobenzoate 3-amino, 5-nitro, methyl ester C₉H₈N₂O₄ High reactivity (nitro group); used in heterocyclic synthesis
Methyl 3-amino-4-hydroxybenzoate 3-amino, 4-hydroxy, methyl ester C₈H₉NO₃ Amphoteric (amino and hydroxyl groups); precursor for benzoxazole derivatives
Ethyl 2-amino-3-bromo-5-methylbenzoate 2-amino, 3-bromo, 5-methyl, ethyl ester C₁₀H₁₂BrNO₂ Bromine enhances electrophilic substitution; used in cross-coupling reactions
Methyl 3-amino-5-cyanobenzoate 3-amino, 5-cyano, methyl ester C₁₀H₈N₂O₂ Cyano group increases electron-withdrawing effects; impacts solubility

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, cyano) reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions .
  • Halogen substituents (e.g., bromine in ) enable further functionalization via cross-coupling reactions.

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